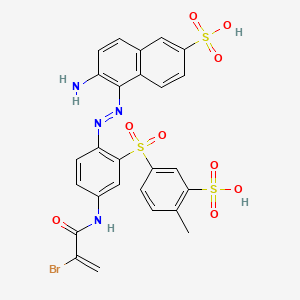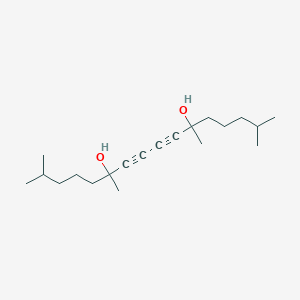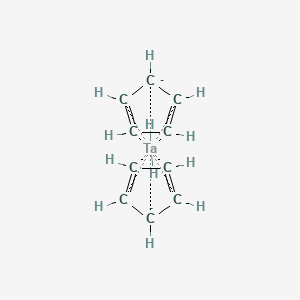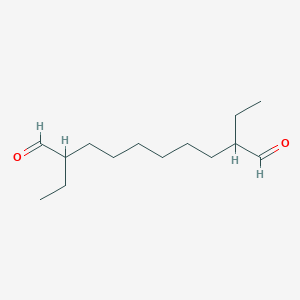
2,9-Diethyldecanedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,9-Diethyldecanedial is an organic compound with the molecular formula C14H26O2 It is a dialdehyde, meaning it contains two aldehyde functional groups
准备方法
Synthetic Routes and Reaction Conditions: 2,9-Diethyldecanedial can be synthesized through several methods. One common approach involves the oxidation of corresponding diols or alkenes. For instance, the oxidation of 2,9-diethyldecane-1,10-diol using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2,9-Diethyldecanedial undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde groups to carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to primary alcohols.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or acetals.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3) or primary amines for imine formation.
Major Products:
Oxidation: 2,9-Diethyldecanedioic acid.
Reduction: 2,9-Diethyldecane-1,10-diol.
Substitution: this compound imine derivatives.
科学研究应用
2,9-Diethyldecanedial has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
作用机制
The mechanism by which 2,9-Diethyldecanedial exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
相似化合物的比较
Decanedial: A similar dialdehyde with a shorter carbon chain.
2,9-Diethylundecanedial: A homologous compound with an additional carbon atom in the chain.
2,9-Diethyl-1,10-decanediol: The reduced form of 2,9-Diethyldecanedial.
Uniqueness: this compound is unique due to its specific chain length and the presence of two ethyl groups, which can influence its reactivity and physical properties compared to other dialdehydes .
属性
CAS 编号 |
52387-47-0 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
2,9-diethyldecanedial |
InChI |
InChI=1S/C14H26O2/c1-3-13(11-15)9-7-5-6-8-10-14(4-2)12-16/h11-14H,3-10H2,1-2H3 |
InChI 键 |
IKAFRAHQJRERSN-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCCCCCC(CC)C=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)

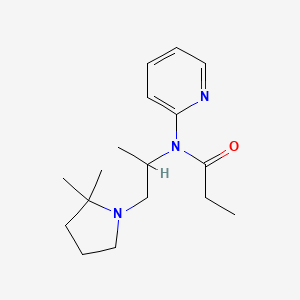
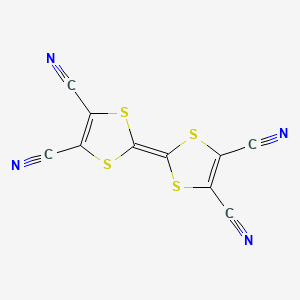
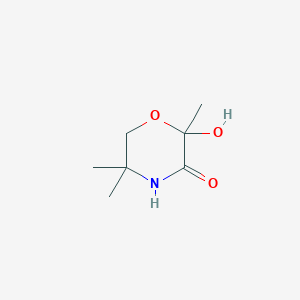
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
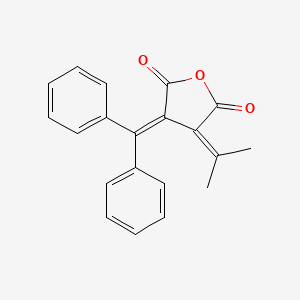
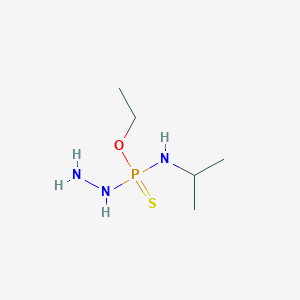
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
